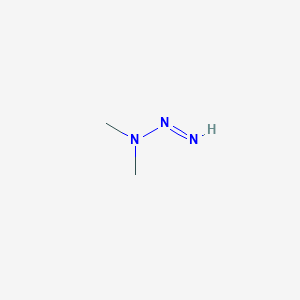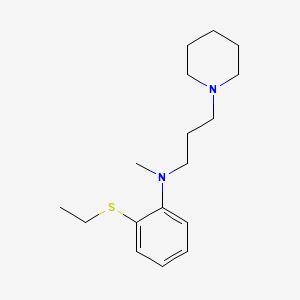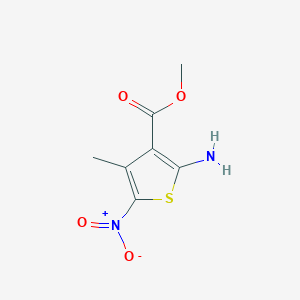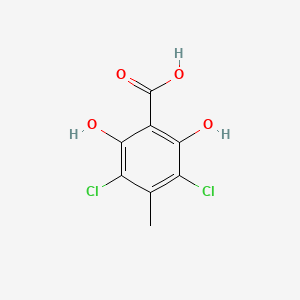
gamma-Resorcylic acid, 3,5-dichloro-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Resorcylic acid, 3,5-dichloro-4-methyl- is a chlorinated derivative of resorcylic acid. This compound is characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring of the resorcylic acid structure. It is a white crystalline solid that is soluble in organic solvents and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Resorcylic acid, 3,5-dichloro-4-methyl- typically involves the chlorination of resorcylic acid derivatives. One common method is the direct chlorination of 4-methylresorcinol using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions on the benzene ring.
Industrial Production Methods
Industrial production of gamma-Resorcylic acid, 3,5-dichloro-4-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Gamma-Resorcylic acid, 3,5-dichloro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Gamma-Resorcylic acid, 3,5-dichloro-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of gamma-Resorcylic acid, 3,5-dichloro-4-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlororesorcinol
- 4,6-Dichlororesorcinol
- 2,4,6-Trichlororesorcinol
Uniqueness
Gamma-Resorcylic acid, 3,5-dichloro-4-methyl- is unique due to the specific positions of the chlorine atoms and the methyl group on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
73855-53-5 |
|---|---|
Molekularformel |
C8H6Cl2O4 |
Molekulargewicht |
237.03 g/mol |
IUPAC-Name |
3,5-dichloro-2,6-dihydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C8H6Cl2O4/c1-2-4(9)6(11)3(8(13)14)7(12)5(2)10/h11-12H,1H3,(H,13,14) |
InChI-Schlüssel |
FFCAQFQHJFUVPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Cl)O)C(=O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


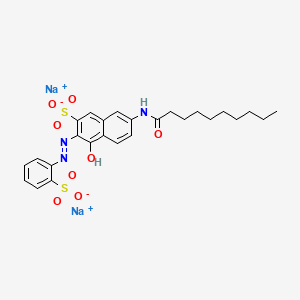

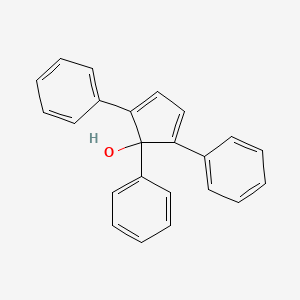
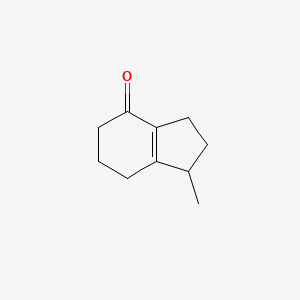
![(2S)-2,6-diaminohexanoic acid;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14459246.png)
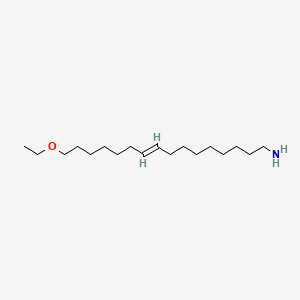
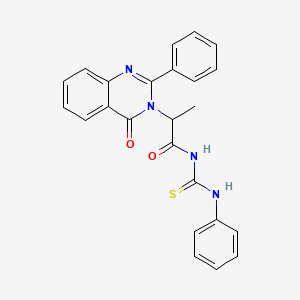
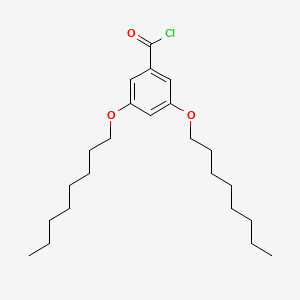
![2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide](/img/structure/B14459260.png)
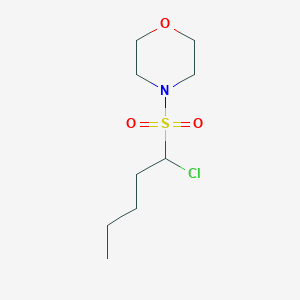
![3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14459275.png)
